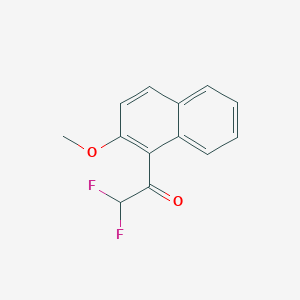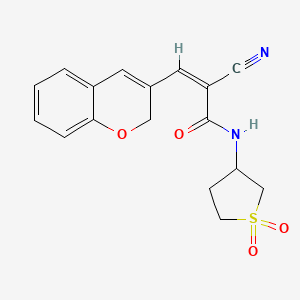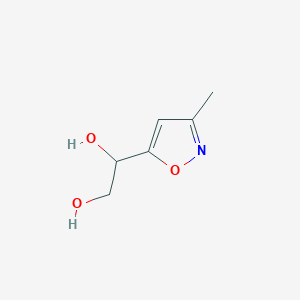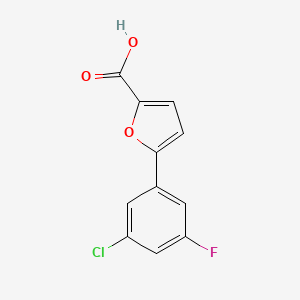
2-(Tert-butyl)-4-isopropylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butyl)-4-isopropylpyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with tert-butyl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-4-isopropylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring followed by the introduction of the tert-butyl and isopropyl groups through alkylation reactions. The carboxylic acid group can be introduced via oxidation reactions or through the use of carboxylation reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as flow chemistry and the use of efficient catalysts can be employed to enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl)-4-isopropylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring or the substituent groups.
Substitution: The tert-butyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(Tert-butyl)-4-isopropylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)-4-isopropylpyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Tert-butyl)-4-methylpyrimidine-5-carboxylic acid
- 2-(Tert-butyl)-4-ethylpyrimidine-5-carboxylic acid
- 2-(Tert-butyl)-4-propylpyrimidine-5-carboxylic acid
Uniqueness
2-(Tert-butyl)-4-isopropylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both tert-butyl and isopropyl groups can enhance its stability and modify its interaction with other molecules compared to similar compounds.
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-tert-butyl-4-propan-2-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H18N2O2/c1-7(2)9-8(10(15)16)6-13-11(14-9)12(3,4)5/h6-7H,1-5H3,(H,15,16) |
InChI Key |
ZLAHOJSLMSACOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC=C1C(=O)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13581282.png)
![N-[(2-chlorophenyl)methyl]-1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxamidehydrochloride](/img/structure/B13581285.png)



![(3-{[2-(Pyridin-4-yl)quinazolin-4-yl]amino}phenyl)methanol](/img/structure/B13581320.png)

![tert-butylN-[(3-amino-1-methylcyclopentyl)methyl]carbamate](/img/structure/B13581328.png)



